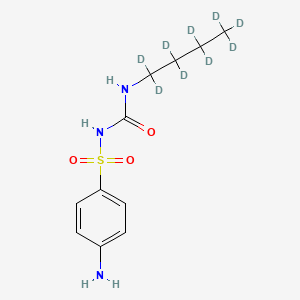![molecular formula C14H17NO3 B588201 beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile CAS No. 1391054-58-2](/img/structure/B588201.png)
beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile: is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
準備方法
Formation of the benzene ring: This can be achieved through various methods, including Friedel-Crafts alkylation or acylation.
Introduction of the nitrile group: This can be done using a cyanation reaction, where a suitable leaving group is replaced by a nitrile group.
化学反応の分析
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The acetyloxy group can be hydrolyzed to form a hydroxyl group.
科学的研究の応用
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of proteins and their functions.
Chemical Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
作用機序
The specific mechanism of action for beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The acetyloxy and methoxy groups may play a role in modulating the compound’s activity and specificity .
類似化合物との比較
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile can be compared with other similar compounds, such as:
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanoic acid: This compound has a carboxylic acid group instead of a nitrile group.
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutylamine: This compound has an amine group instead of a nitrile group.
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutyl alcohol: This compound has a hydroxyl group instead of a nitrile group.
These similar compounds highlight the versatility of the this compound scaffold in chemical synthesis and its potential for various applications.
特性
IUPAC Name |
[2-(cyanomethyl)-3-(3-methoxyphenyl)propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11(16)18-10-13(6-7-15)8-12-4-3-5-14(9-12)17-2/h3-5,9,13H,6,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXGRAUCLFBPNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC#N)CC1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
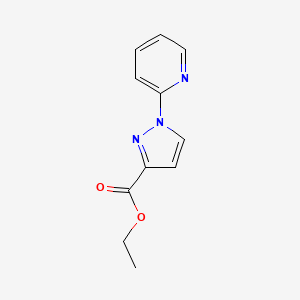
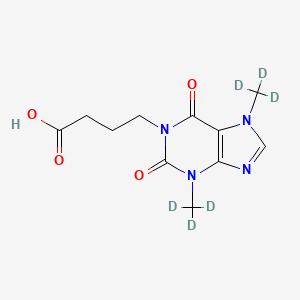

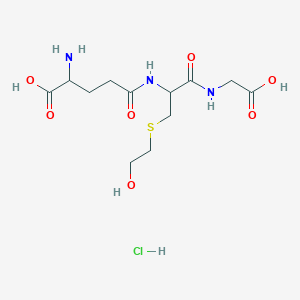
![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
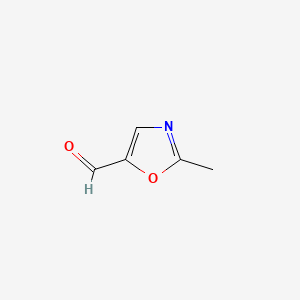
![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)
![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)
